molecular formula C12H17IO2 B8418749 Adamantan-1-yl-iodo-acetic acid

Adamantan-1-yl-iodo-acetic acid

Cat. No.: B8418749
M. Wt: 320.17 g/mol
InChI Key: KLPYRZQENRHJOI-UHFFFAOYSA-N
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Description

Adamantan-1-yl-iodo-acetic acid is a derivative of adamantane, a rigid, diamondoid hydrocarbon known for its high thermal stability and lipophilicity. This compound features an iodine atom and an acetic acid moiety attached to the adamantane scaffold. Adamantane-based compounds are widely studied for their pharmacological activities, including antiviral, antibacterial, and anticancer effects, owing to their ability to penetrate lipid membranes and resist metabolic degradation .

Properties

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

2-(1-adamantyl)-2-iodoacetic acid

InChI

InChI=1S/C12H17IO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15)

InChI Key

KLPYRZQENRHJOI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Adamantan-1-yl-iodo-acetic acid shares structural motifs with several adamantane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound* C₁₂H₁₇IO₂ 320.17 Iodo, acetic acid Iodine enhances steric bulk and lipophilicity
Adamantane-1-carboxylic acid C₁₁H₁₆O₂ 180.24 Carboxylic acid Direct attachment of -COOH to adamantane
1-Adamantaneacetic acid C₁₂H₁₈O₂ 194.27 Acetic acid (-CH₂COOH) Methylene spacer between adamantane and -COOH
N-(Adamantan-1-yl)-2-chloroacetamide C₁₂H₁₈ClNO 239.73 Chloro, acetamide Chlorine substituent and amide linkage

*Note: Data for this compound are inferred from structural analogs.

Physicochemical Properties

  • Thermodynamics : Adamantane-1-carboxylic acid has a solid-state formation enthalpy (ΔfH°solid) of -643.08 kJ/mol and combustion enthalpy (ΔcH°solid) of -5972.2 ± 3.6 kJ/mol . The iodo analog is expected to have higher molecular stability but lower solubility in aqueous media.
  • Safety Profile: Adamantane-1-carboxylic acid is classified as an eye and skin irritant (H315, H319) .

Preparation Methods

Classical Functionalization of Adamantane Frameworks

The preparation of adamantan-1-yl-iodo-acetic acid often begins with pre-functionalized adamantane precursors. Patent WO2011087758A1 outlines a multi-step route starting from 1-adamantanecarboxylic acid (1 ), which undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to form acetamide 2 (Scheme 1) . Hydrolysis of 2 under acidic conditions yields the corresponding amine salt, which is subsequently esterified to methyl ester 3 using methanol and thionyl chloride. Amidation of 3 with iodinated acetic acid derivatives (e.g., iodoacetyl chloride) in dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base produces intermediate 4 , followed by saponification with aqueous NaOH to afford the target acid .

Critical to this approach is the stability of the adamantane core under strongly acidic and basic conditions. The rigidity of the tricyclic framework minimizes side reactions, enabling yields of 65–78% for the amidation step . However, the requirement for stoichiometric iodinating agents and the need for protective-group strategies for the carboxylic acid moiety limit scalability.

Protoadamantane Rearrangement and Iodination

An alternative route leverages the protoadamantane-to-adamantane rearrangement, as detailed in PMC10675813 . Protoadamantan-4-one (108 ) is reduced with lithium aluminum deuteride to a mixture of endo- and exo-protoadamantan-4-ol-d4 isomers (109a and 109b ) . The exo-isomer 109b undergoes acid-catalyzed solvolysis to generate the 2-adamantyl cation (111 ), which traps iodide ions to form 2-iodoadamantane (112 ) . Subsequent Friedel-Crafts acylation with chloroacetic acid in the presence of AlCl3 introduces the acetic acid moiety, yielding the target compound (Scheme 2) .

This method capitalizes on the inherent strain of protoadamantane derivatives to direct iodination. Deuterium-labeling studies confirm that the exo-isomer reacts 12 times faster than the endo-isomer due to favorable hyperconjugative stabilization of the transition state . Yields for the solvolysis step range from 24% to 38%, with overall yields of 15–22% after acylation.

N-Iodosuccinimide-Mediated C–H Functionalization

Recent advances in metal-free C–H activation, as reported in ACS Omega, enable direct iodination of adamantane acetic acid derivatives . Treating adamantan-1-yl-acetic acid (A1 ) with NIS (1.05 equiv) in acetonitrile at room temperature for 5 minutes achieves regioselective iodination at the α-position of the acetic acid group (Scheme 3) . The reaction proceeds via a radical mechanism, with NIS acting as both an iodine source and an oxidizing agent.

ParameterOptimal ConditionYield (%)Reference
SolventAcetonitrile86
NIS Equiv1.0586
Temperature (°C)2586
Reaction Time (min)586
Table 1: Optimization of NIS-mediated iodination.

Notably, electron-withdrawing groups on the adamantane ring enhance reaction rates by polarizing the C–H bond. Substrates with para-bromo substituents achieve yields up to 91%, while sterically hindered analogs (e.g., tert-butyl derivatives) show reduced reactivity .

Hydrolysis of Iodoacetyl Adamantane Esters

A scalable approach involves the synthesis of iodoacetyl adamantane esters followed by hydrolysis. As described in Chemicalbook, ethyl adamantan-1-yl-acetate (5 ) reacts with hydrazine hydrate in ethanol at 130°C under autoclave conditions to form the hydrazide 6 (85% yield) . Subsequent treatment with iodine in aqueous HCl at 60°C replaces the hydrazide group with iodine, yielding this compound (72% yield) .

This method avoids harsh acidic conditions but requires careful control of iodine stoichiometry to prevent over-iodination. The use of high-pressure reactors improves reaction efficiency, reducing reaction times from 120 hours to 48 hours .

Direct Coupling of 1-Iodoadamantane with Glyoxylic Acid

Russian patent RU2461547C1 discloses a one-pot synthesis using 1-iodoadamantane (7 ) and glyoxylic acid (8 ) in the presence of BF3·Et2O as a catalyst (Scheme 4) . The Lewis acid facilitates electrophilic substitution at the adamantane bridgehead, with glyoxylic acid acting as both a carboxylate source and a proton scavenger. The reaction proceeds at 80°C in DCM, achieving 68% yield after 6 hours .

Comparative studies show that BF3·Et2O outperforms other Lewis acids (e.g., AlCl3, ZnCl2) due to its ability to stabilize the intermediate carbocation without inducing polymerization of glyoxylic acid .

Q & A

Q. What are the standard synthetic routes for preparing adamantane-containing acetic acid derivatives, and how can reaction conditions be optimized for purity?

Adamantane-acetic acid derivatives are typically synthesized via acylation or alkylation of adamantane precursors. For example:

  • Glycine derivative coupling : Reacting adamantane derivatives (e.g., 1-adamantanol) with iodoacetic acid or glycine derivatives under acidic conditions (e.g., HCl) yields products like (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride .
  • Reaction optimization : Use continuous flow reactors for industrial-scale synthesis to enhance yield and purity. Lab-scale synthesis often employs crystallization or column chromatography for purification .

Q. What analytical techniques are most effective for characterizing adamantane-acetic acid derivatives?

  • NMR spectroscopy : Distinguishes adamantane proton environments (e.g., adamantane CH₂ groups resonate at ~1.5–2.5 ppm) and confirms stereochemistry .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the adamantane cage .
  • HPLC/MS : Validates purity and molecular weight, especially for iodinated derivatives prone to degradation .

Q. What are the key physicochemical properties of adamantane-acetic acid derivatives relevant to experimental design?

PropertyTypical Range/BehaviorSource
SolubilityLow in water; soluble in DMSO, chloroform
Thermal stabilityDecomposes above 200°C
LogP (lipophilicity)~2.5–3.5 (enhances membrane permeability)

Q. What safety protocols are critical when handling adamantane-acetic acid derivatives?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of adamantane-acetic acid derivatives?

The (S)- and (R)-enantiomers of 2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride exhibit distinct binding affinities:

EnantiomerTarget Interaction ExampleBiological EffectSource
(S)-formEnhanced enzyme inhibitionApoptosis modulation in cancer cells
(R)-formReduced receptor affinityLower antiviral efficacy
Methodological note: Use chiral HPLC or circular dichroism to resolve enantiomers .

Q. How can computational modeling predict the reactivity of adamantane-iodo-acetic acid derivatives?

  • Density Functional Theory (DFT) : Models electron distribution in the adamantane cage to predict iodination sites .
  • Molecular docking : Screens derivatives against targets (e.g., viral proteases) to prioritize synthesis .
    Example: Derivatives with iodine at the 1-position show stronger halogen bonding in enzyme active sites .

Q. What challenges arise in refining crystal structures of adamantane derivatives using SHELXL?

  • Disorder in the adamantane cage : Common due to symmetry; use PART instructions in SHELXL to model split positions .
  • Twinned data : Apply TWIN/BASF commands for high-resolution datasets .
    Pro tip: Validate refinement with R-factor convergence (<5% for high-quality data) .

Q. How do adamantane-acetic acid derivatives interact with biological targets at the molecular level?

  • Hydrophobic binding : The adamantane moiety anchors to lipid-rich regions (e.g., cell membranes) .
  • Iodoacetic acid group : Acts as an electrophile, covalently modifying cysteine residues in enzymes (e.g., protease inhibitors) .
    Methodological note: Use fluorescence quenching assays or X-ray co-crystallography to confirm binding .

Contradictions and Data Gaps

  • Synthetic yields : Lab-scale methods (e.g., ) report ~70–80% yields, while industrial protocols () claim >90% but lack detailed purity data. Validate with independent HPLC analysis .
  • Toxicity profiles : Safety data sheets () list acute hazards but lack chronic exposure studies. Prioritize in vitro cytotoxicity screening before in vivo work .

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